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Compound of Interest

Compound Name: Phenylpyropene B

Cat. No.: B15575239 Get Quote

Disclaimer: Initial research indicates that "Phenylpyropene B" is not a specifically identified

compound in publicly available scientific literature. Therefore, this technical guide will focus on

a closely related and well-studied analogue, 1-phenyl-2-nitropropene (P2NP), as a

representative member of the phenylpyropene class. The computational and biological data

presented herein are based on studies of P2NP and structurally similar compounds, providing a

framework for the potential analysis of other phenylpyropene derivatives.

Introduction
Phenylpyropenes represent a class of organic compounds characterized by a phenyl ring

attached to a propene backbone. These molecules and their derivatives have garnered

significant interest in medicinal chemistry and drug development due to their diverse biological

activities. This guide provides an in-depth overview of the computational chemistry modeling of

1-phenyl-2-nitropropene (P2NP), a prominent member of this class. The focus is on the

application of computational techniques to understand its chemical reactivity, predict its

biological targets, and elucidate its mechanism of action, particularly its antibacterial properties.

This document is intended for researchers, scientists, and professionals in the field of drug

discovery and development.

Chemical and Physical Properties of 1-Phenyl-2-
nitropropene
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1-Phenyl-2-nitropropene (P2NP) is a crystalline solid with a light-yellow appearance and a

distinct odor[1]. Its molecular structure, featuring a phenyl group and a nitro group conjugated

with a propene double bond, makes it a polar and electron-rich system[2]. This electronic

configuration is key to its chemical reactivity, particularly its ability to act as a Michael

acceptor[2].

Property Value Reference

Molecular Formula C₉H₉NO₂ [3]

Molecular Weight 163.17 g/mol [3]

Melting Point 64-66 °C [4]

Appearance Light-yellow crystalline solid [4]

CAS Number 705-60-2 [3]

Biological Activities and Mechanism of Action
1-Phenyl-2-nitropropene and its derivatives have demonstrated a range of biological activities,

including antibacterial and herbicidal properties[2]. The primary mechanism underlying its

bioactivity is attributed to its nature as a Michael acceptor. The electron-withdrawing nitro group

polarizes the double bond, making it susceptible to nucleophilic attack from biological

macromolecules such as proteins and enzymes[2].

Antibacterial Activity
P2NP has shown notable activity against various bacterial strains, with a pronounced effect on

Gram-positive bacteria[2]. The proposed mechanism of its antibacterial action involves the

inhibition of essential bacterial enzymes through covalent modification. One such target is

penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

A molecular docking study on a structurally similar chalcone, 1-(4-Hydroxyphenyl)-3-

phenylprop-2-en-1-one, against the penicillin-binding proteins of Staphylococcus aureus

revealed a strong binding affinity, suggesting a potential inhibitory role[1]. The interaction is

stabilized by hydrogen bonds and van der Waals forces, with the carbonyl group playing a
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significant role in the binding[1]. It is hypothesized that P2NP could act in a similar manner, with

the nitro group being a key pharmacophore.

Computational Chemistry Modeling
Computational chemistry offers powerful tools to investigate the properties and interactions of

molecules like P2NP at an atomic level. Techniques such as Density Functional Theory (DFT)

and molecular docking are instrumental in understanding its reactivity and predicting its

biological targets.

Density Functional Theory (DFT) Calculations
DFT calculations are employed to determine the electronic structure, optimized geometry, and

vibrational frequencies of a molecule. For a compound similar to P2NP, 1-(4-Hydroxyphenyl)-3-

phenylprop-2-en-1-one, DFT calculations were performed using the B3LYP functional with a 6-

311G** basis set[1]. These calculations provide insights into the molecule's chemical reactivity

through parameters like HOMO-LUMO energy gap, molecular electrostatic potential (MEP),

and Mulliken charge analysis[1].

Table of DFT-Calculated Parameters for a Phenylpropene Analog

Parameter Value Significance Reference

HOMO Energy -
Relates to electron-

donating ability
[1]

LUMO Energy -
Relates to electron-

accepting ability
[1]

HOMO-LUMO Gap

(ΔE)
-

Indicator of chemical

reactivity and stability
[1]

Dipole Moment -
Measure of molecular

polarity
[1]

Note: Specific values for 1-phenyl-2-nitropropene require dedicated DFT calculations. The table

structure is based on the type of data obtained from such studies.
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Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a

ligand when bound to a target protein. This method is crucial for identifying potential drug

targets and understanding the binding mechanism.

A molecular docking study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one with penicillin-

binding proteins of Staphylococcus aureus yielded significant results, as summarized in the

table below[1].

Table of Molecular Docking Results for a Phenylpropene Analog

Parameter Value Unit Significance Reference

Binding Energy -7.40 kcal/mol

Strength of the

ligand-protein

interaction

[1]

Inhibition

Constant (Ki)
3.74 µM

Inhibitory

potency of the

compound

[1]

These results indicate a strong and stable interaction between the phenylpropene scaffold and

the active site of the bacterial enzyme, supporting the hypothesis of its inhibitory action.

Experimental Protocols
Synthesis of 1-Phenyl-2-nitropropene (Henry Reaction)
The most common method for synthesizing P2NP is the Henry reaction, which is a base-

catalyzed condensation of benzaldehyde and nitroethane[4].

Protocol:

Combine benzaldehyde and nitroethane in a suitable solvent (e.g., ethanol).

Add a basic catalyst, such as n-butylamine.

Reflux the mixture for several hours.
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Cool the reaction mixture to allow for the crystallization of the product.

Isolate the 1-phenyl-2-nitropropene crystals by filtration and purify by recrystallization.

In Vitro Antibacterial Activity Assay (Broth Microdilution)
The minimum inhibitory concentration (MIC) of P2NP against various bacterial strains can be

determined using the broth microdilution method.

Protocol:

Prepare a series of twofold dilutions of P2NP in a liquid growth medium (e.g., Mueller-Hinton

broth) in a 96-well microtiter plate.

Inoculate each well with a standardized suspension of the test bacterium.

Include positive (no drug) and negative (no bacteria) controls.

Incubate the plate at the optimal temperature for the growth of the bacterium (e.g., 37°C) for

18-24 hours.

Determine the MIC as the lowest concentration of P2NP that completely inhibits visible

bacterial growth.

Visualizations
Logical Workflow for Computational Modeling
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Caption: Workflow for computational modeling of 1-phenyl-2-nitropropene.
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Caption: Proposed mechanism of antibacterial action for 1-phenyl-2-nitropropene.

Conclusion
The computational modeling of 1-phenyl-2-nitropropene, as a representative of the

phenylpyropene class, provides valuable insights into its chemical properties and biological

activities. DFT calculations can elucidate its electronic structure and reactivity, while molecular
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docking studies can identify potential biological targets and predict binding affinities. The data

from related compounds strongly suggest that the antibacterial activity of P2NP likely stems

from its ability to act as a Michael acceptor and inhibit essential bacterial enzymes. The

integration of these computational approaches with experimental validation is a powerful

strategy for the rational design and development of novel phenylpyropene-based therapeutic

agents. Further dedicated computational and experimental studies on a wider range of

phenylpyropene derivatives are warranted to explore their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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